molecular formula C17H13BrO2 B12515983 Propanoic acid, 3-bromo-, 9-phenanthrenyl ester CAS No. 686775-78-0

Propanoic acid, 3-bromo-, 9-phenanthrenyl ester

Cat. No.: B12515983
CAS No.: 686775-78-0
M. Wt: 329.2 g/mol
InChI Key: FFFGKSODRDHYKY-UHFFFAOYSA-N
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Description

Propanoic acid, 3-bromo-, 9-phenanthrenyl ester is an organic compound that combines the structural features of propanoic acid, bromine, and phenanthrene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-bromo-, 9-phenanthrenyl ester typically involves the esterification of 3-bromopropanoic acid with 9-phenanthrenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-bromo-, 9-phenanthrenyl ester can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The phenanthrene moiety can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Products include substituted propanoic acid esters with different functional groups replacing the bromine atom.

    Oxidation: Products include phenanthrenequinone and other oxidized phenanthrene derivatives.

    Reduction: Products include 3-bromo-1-propanol and 9-phenanthrenol.

Scientific Research Applications

Propanoic acid, 3-bromo-, 9-phenanthrenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of propanoic acid, 3-bromo-, 9-phenanthrenyl ester

Properties

CAS No.

686775-78-0

Molecular Formula

C17H13BrO2

Molecular Weight

329.2 g/mol

IUPAC Name

phenanthren-9-yl 3-bromopropanoate

InChI

InChI=1S/C17H13BrO2/c18-10-9-17(19)20-16-11-12-5-1-2-6-13(12)14-7-3-4-8-15(14)16/h1-8,11H,9-10H2

InChI Key

FFFGKSODRDHYKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OC(=O)CCBr

Origin of Product

United States

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